molecular formula C5H11NO2S B3368584 S-Ethyl-L-cysteine CAS No. 2139-90-4

S-Ethyl-L-cysteine

Cat. No.: B3368584
CAS No.: 2139-90-4
M. Wt: 149.21 g/mol
InChI Key: ULXKXLZEOGLCRJ-BYPYZUCNSA-N
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Description

S-Ethyl-L-cysteine is a sulfur-containing amino acid derivative where the thiol group of L-cysteine is substituted with an ethyl group. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethyl-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with ethylating agents such as ethyl iodide or ethyl bromide under basic conditions. The reaction typically proceeds as follows:

L-cysteine+ethyl iodideThis compound+HI\text{L-cysteine} + \text{ethyl iodide} \rightarrow \text{this compound} + \text{HI} L-cysteine+ethyl iodide→this compound+HI

Industrial Production Methods: In industrial settings, this compound can be produced using chemoenzymatic methods. For example, tryptophan synthase from Escherichia coli can catalyze the formation of this compound from L-serine and ethanethiol .

Chemical Reactions Analysis

Types of Reactions: S-Ethyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Disulfides.

    Substitution: S-substituted cysteine derivatives.

Scientific Research Applications

S-Ethyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

S-Ethyl-L-cysteine exerts its effects through various mechanisms:

Comparison with Similar Compounds

S-Ethyl-L-cysteine is unique compared to other similar compounds due to its specific ethyl substitution. Similar compounds include:

These compounds share similar biological activities but differ in their specific substituents, which can influence their reactivity and applications.

Properties

IUPAC Name

(2R)-2-amino-3-ethylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXKXLZEOGLCRJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020588
Record name S-Ethyl-l-cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2629-59-6, 2139-90-4, 22196-52-7
Record name S-Ethyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2629-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethylcysteine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl-l-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ethyl-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.279
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Record name S-ETHYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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